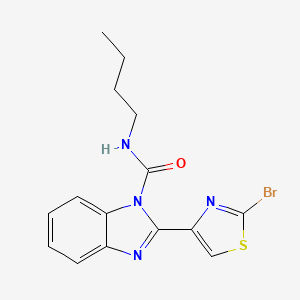

2-(2-Bromo-1,3-thiazol-4-yl)-N-butyl-1H-benzimidazole-1-carboxamide

CAS No.: 61677-75-6

Cat. No.: VC17325751

Molecular Formula: C15H15BrN4OS

Molecular Weight: 379.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61677-75-6 |

|---|---|

| Molecular Formula | C15H15BrN4OS |

| Molecular Weight | 379.3 g/mol |

| IUPAC Name | 2-(2-bromo-1,3-thiazol-4-yl)-N-butylbenzimidazole-1-carboxamide |

| Standard InChI | InChI=1S/C15H15BrN4OS/c1-2-3-8-17-15(21)20-12-7-5-4-6-10(12)18-13(20)11-9-22-14(16)19-11/h4-7,9H,2-3,8H2,1H3,(H,17,21) |

| Standard InChI Key | BRGSXAGVAPQVIR-UHFFFAOYSA-N |

| Canonical SMILES | CCCCNC(=O)N1C2=CC=CC=C2N=C1C3=CSC(=N3)Br |

Introduction

Structural and Chemical Identity

2-(2-Bromo-1,3-thiazol-4-yl)-N-butyl-1H-benzimidazole-1-carboxamide (CAS No. 61677-75-6) is characterized by a benzimidazole core fused to a brominated thiazole ring via a carboxamide linker. The molecular formula is C₁₅H₁₅BrN₄OS, with a molar mass of 379.3 g/mol. Key structural features include:

-

Benzimidazole moiety: A bicyclic aromatic system known for its role in DNA intercalation and topoisomerase inhibition .

-

2-Bromo-1,3-thiazol-4-yl group: A bromine-substituted thiazole ring contributing to electrophilic reactivity and target selectivity .

-

N-butylcarboxamide side chain: Enhances solubility and modulates pharmacokinetic properties.

The compound’s IUPAC name and SMILES string are provided below:

IUPAC Name: 2-(2-bromo-1,3-thiazol-4-yl)-N-butylbenzimidazole-1-carboxamide

SMILES: CCCCNC(=O)N1C2=CC=CC=C2N=C1C3=CSC(=N3)Br.

Synthesis and Preparation

The synthesis of 2-(2-Bromo-1,3-thiazol-4-yl)-N-butyl-1H-benzimidazole-1-carboxamide involves multi-step reactions (Table 1):

Table 1: Synthetic Pathway Overview

Critical optimizations include:

-

Solvent selection: Dry acetone ensures high yields during carboxamide coupling .

-

Temperature control: Room-temperature reactions minimize side-product formation.

-

Purification: Column chromatography or recrystallization achieves >95% purity .

Physicochemical Properties

Experimental and predicted properties are summarized below (Table 2):

Table 2: Physicochemical Profile

The compound’s low aqueous solubility necessitates formulation with co-solvents (e.g., DMSO) for in vitro assays .

Biological Activities

Antitumor Activity

In SH-SY5Y neuroblastoma cells, benzimidazole-thiazole hybrids demonstrate moderate cytotoxicity, with IC₅₀ values ranging from 175.02 ± 4.17 µM (compound 6b) to >500 µM . The bromine atom enhances DNA alkylation potential, while the thiazole ring facilitates intercalation . Comparatively, sulfide-linked benzimidazoles exhibit superior activity against MCF-7 breast cancer cells (IC₅₀: 8–12 µM) , suggesting structural modifications could optimize efficacy.

Antimicrobial Effects

Though direct data on this compound is limited, analogs like 4-bromo-2-aminothiazole derivatives show MIC = 16 µg/mL against Staphylococcus aureus . The carboxamide linker may improve membrane permeability, targeting bacterial topoisomerase IV.

Enzyme Inhibition

Molecular docking studies predict strong binding to human topoisomerase IIα (ΔG = −9.8 kcal/mol), mediated by hydrogen bonds with the carboxamide group and π-π stacking with the benzimidazole ring .

Structure-Activity Relationships (SAR)

Key SAR insights include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume